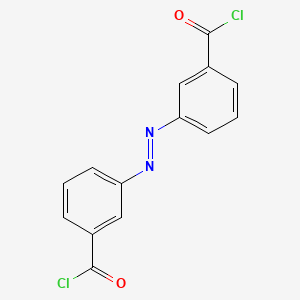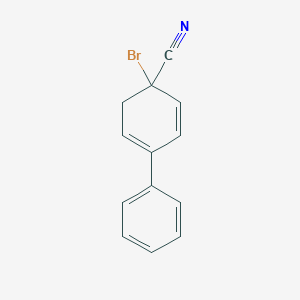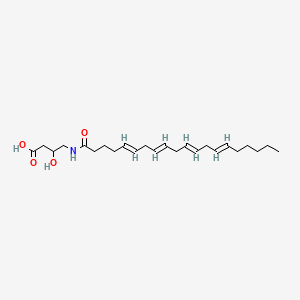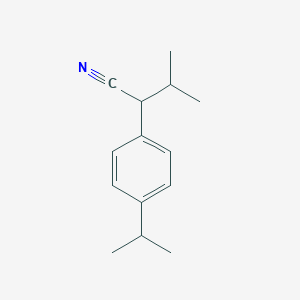
1-Bromo-3-cyclopropoxy-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclopropoxy-2-iodobenzene is an organic compound with the molecular formula C9H8BrIO. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and cyclopropoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-cyclopropoxy-2-iodobenzene typically involves the bromination and iodination of a benzene derivative followed by the introduction of the cyclopropoxy group. One common method involves the use of 1-bromo-3-iodobenzene as a starting material. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol in the presence of a base .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclopropoxy-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Cyclopropanol and a base (e.g., sodium hydride) for introducing the cyclopropoxy group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-3-cyclopropoxy-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the development of new pharmaceuticals and bioactive molecules. Its reactivity makes it a valuable tool in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropoxy-2-iodobenzene depends on the specific reactions it undergoes. Generally, the compound can act as an electrophile or nucleophile in various chemical reactions. The presence of bromine and iodine atoms makes it highly reactive, allowing it to participate in a wide range of chemical transformations. The cyclopropoxy group can also influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-iodobenzene: Similar structure but lacks the cyclopropoxy group.
1-Bromo-4-iodobenzene: Another isomer with different substitution pattern.
1-Chloro-3-bromo-5-iodobenzene: Contains chlorine instead of the cyclopropoxy group.
Uniqueness
1-Bromo-3-cyclopropoxy-2-iodobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel materials .
Properties
Molecular Formula |
C9H8BrIO |
|---|---|
Molecular Weight |
338.97 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyloxy-2-iodobenzene |
InChI |
InChI=1S/C9H8BrIO/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
VRURMOKFZKVWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B14805614.png)



![(4Z)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805647.png)
![methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14805649.png)
![4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B14805650.png)


![(3aR,4R,5R,6aS)-4-(3,3-difluoro-4-phenoxybut-1-enyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B14805665.png)
![6-iodo-9H-pyrido[2,3-b]indole](/img/structure/B14805672.png)

![2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14805689.png)
